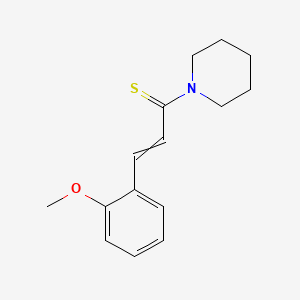![molecular formula C19H18N2O2S B14390612 3-[2-Oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one CAS No. 88460-46-2](/img/structure/B14390612.png)
3-[2-Oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-Oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that features a thiazolidine ring fused with an isoindoline structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one typically involves multi-step reactions. One common method includes the condensation of a thiazolidine derivative with an isoindoline precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and environmental sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-Oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
3-[2-Oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[2-Oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This compound may also influence cellular pathways by affecting the expression of certain genes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine derivatives: Compounds with similar thiazolidine rings, such as thiazolidinediones, which are known for their antidiabetic properties.
Isoindoline derivatives: Compounds with isoindoline structures, which are studied for their pharmacological activities.
Uniqueness
3-[2-Oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one is unique due to its combined thiazolidine and isoindoline structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
88460-46-2 |
|---|---|
Formule moléculaire |
C19H18N2O2S |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
3-[2-oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-3H-isoindol-1-one |
InChI |
InChI=1S/C19H18N2O2S/c22-18(20-10-11-24-13-20)12-17-15-8-4-5-9-16(15)19(23)21(17)14-6-2-1-3-7-14/h1-9,17H,10-13H2 |
Clé InChI |
OAXQGGVPORDYEE-UHFFFAOYSA-N |
SMILES canonique |
C1CSCN1C(=O)CC2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


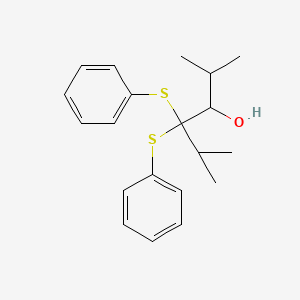
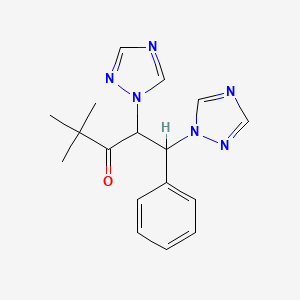
![Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate](/img/structure/B14390533.png)
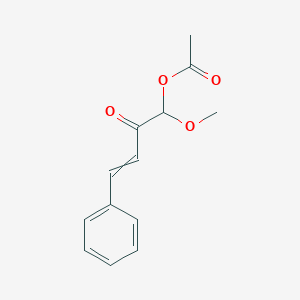
![4-[2-(Thiophen-2-yl)-1,3-dioxolan-2-yl]butanenitrile](/img/structure/B14390538.png)

![N-[(Z)-(Dichloroamino)(phenyl)methylidene]benzamide](/img/structure/B14390551.png)
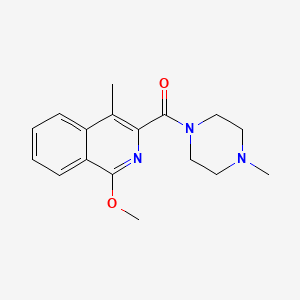
![(1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium](/img/structure/B14390573.png)
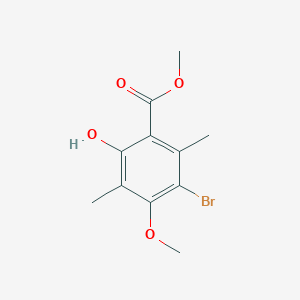

![3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline](/img/structure/B14390597.png)
![4-hydroxy-3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B14390598.png)
